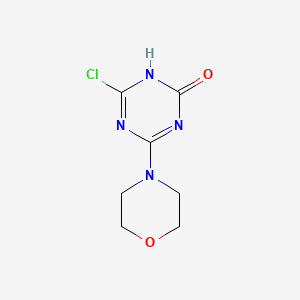
6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 4th position, and a triazinone core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one has several applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and for the activation of carboxylic acids.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation Reactions: This compound can participate in condensation reactions with carboxylic acids and amines to form amides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dioxane, tetrahydrofuran.
Bases: Sodium carbonate, triethylamine.
Major Products Formed:
Amides: Formed from the reaction with amines.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloro group is displaced by nucleophiles, leading to the formation of various derivatives. This compound can activate carboxylic acids, facilitating their reaction with nucleophiles to form amides, esters, and other derivatives .
Comparaison Avec Des Composés Similaires
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used for similar applications in peptide synthesis and carboxylic acid activation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used for amide coupling.
Uniqueness: 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUTZSEMDRWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

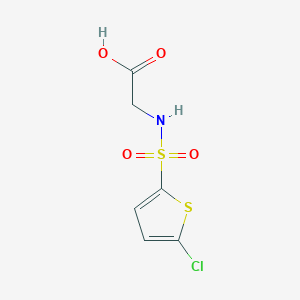
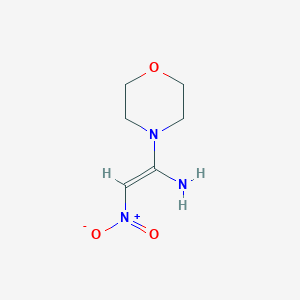
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)
![4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2361619.png)
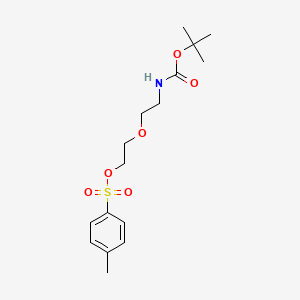
![N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2361622.png)
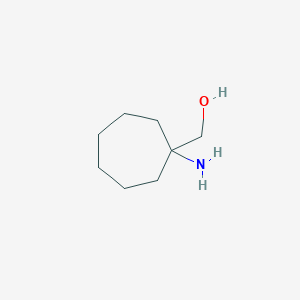
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)
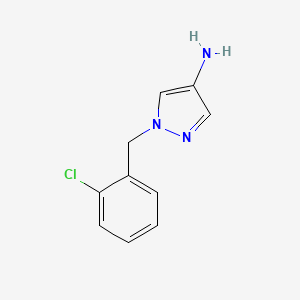
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)
![2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B2361630.png)
